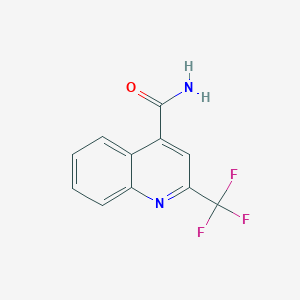

2-(Trifluoromethyl)quinoline-4-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-(trifluoromethyl)quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)9-5-7(10(15)17)6-3-1-2-4-8(6)16-9/h1-5H,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKYGEFKOWTHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591414 | |

| Record name | 2-(Trifluoromethyl)quinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185292-59-4 | |

| Record name | 2-(Trifluoromethyl)-4-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185292-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)quinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Quinoline Scaffold: a Privileged Framework in Medicinal Chemistry Research

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged structure" in medicinal chemistry. researchgate.nettandfonline.comnih.gov This designation stems from the recurring appearance of the quinoline nucleus in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.netbohrium.com The versatility of the quinoline ring system allows it to interact with a diverse array of biological targets, making it a valuable and frequently utilized framework in the design of new drugs. researchgate.nettandfonline.com

The inherent "druggability" of the quinoline scaffold is supported by its presence in numerous approved pharmaceutical agents. tandfonline.combohrium.com Its utility spans a wide range of therapeutic areas, including but not limited to, anticancer, antimalarial, antimicrobial, anti-inflammatory, and anticonvulsant applications. nih.govbohrium.com The accessibility of well-established synthetic pathways for modifying the quinoline core allows medicinal chemists to systematically optimize the structure to enhance potency, selectivity, and pharmacokinetic properties. tandfonline.comnih.gov Consequently, the quinoline moiety continues to be a cornerstone in the development of new chemical entities, with many quinoline-based compounds currently under clinical investigation for various diseases. tandfonline.comnih.gov

Strategic Incorporation of the Trifluoromethyl Group in Bioactive Molecules and Its Influence on Pharmacological Profiles

The introduction of a trifluoromethyl (-CF3) group into bioactive molecules is a well-established and powerful strategy in modern drug design. bohrium.comhovione.com This small structural modification can profoundly alter a molecule's physicochemical and biological properties, often leading to significant improvements in its pharmacological profile. mdpi.commdpi.com The unique electronic properties of the -CF3 group, particularly its high electronegativity and electron-withdrawing nature, are central to its effects. mdpi.com

One of the most significant contributions of the trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes. mdpi.com This increased stability can lead to a longer half-life and reduced drug dosage requirements. mdpi.com Furthermore, the incorporation of a trifluoromethyl group often increases the lipophilicity of a molecule, which can improve its ability to permeate biological membranes and access target sites, including penetration of the blood-brain barrier. mdpi.com

The strategic placement of a -CF3 group can also influence a compound's binding affinity and selectivity for its biological target. mdpi.comresearchgate.net It can alter the acidity (pKa) of nearby functional groups, affecting ionization state and hydrogen bonding capabilities, which are crucial for molecular recognition. mdpi.comresearchgate.net While the replacement of a methyl group with a trifluoromethyl group does not guarantee improved bioactivity, statistical analyses have shown that it can lead to a significant increase in biological activity in a notable percentage of cases. acs.org

Table 1: Influence of the Trifluoromethyl Group on Molecular Properties

| Property | Effect of -CF3 Incorporation | Reference |

|---|---|---|

| Metabolic Stability | Increased due to the high strength of the C-F bond. | mdpi.com |

| Lipophilicity | Generally increased, which can enhance membrane permeability. | mdpi.commdpi.com |

| Binding Affinity | Can be enhanced through modulation of electronic and steric interactions. | mdpi.com |

| Bioavailability | Often improved due to enhanced stability and permeability. | mdpi.com |

| Acidity (pKa) | Can lower the pKa of neighboring functional groups, affecting interactions. | mdpi.com |

Significance of the Quinoline 4 Carboxamide Motif in Contemporary Drug Discovery and Development

Classical and Established Quinoline (B57606) Synthesis Protocols

The foundational methods for constructing the quinoline core have been established for over a century and remain relevant in contemporary organic synthesis. These classical name reactions provide versatile routes to quinoline-4-carboxylic acids, which are key precursors to the target carboxamide.

Friedländer Condensation Approaches for Quinoline Ring Formation

The Friedländer synthesis is a widely utilized reaction for generating quinoline derivatives. wikipedia.org It typically involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by either acids or bases. wikipedia.orgorganic-chemistry.org

Two primary mechanisms have been proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the quinoline ring system. wikipedia.orgcdnsciencepub.com The second proposed pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction to yield the final quinoline product. wikipedia.org

To synthesize a precursor for 2-(trifluoromethyl)quinoline-4-carboxamide using this method, a suitable 2-aminobenzaldehyde would be reacted with an ethyl trifluoroacetoacetate. The subsequent ester can then be converted to the desired carboxamide.

Reaction: 2-Aminobenzaldehyde + Ethyl trifluoroacetoacetate → Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate

Catalysts: Can be acid-catalyzed (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or base-catalyzed. wikipedia.org

Doebner Reaction and its Adaptations for 4-Carboxylic Acid Precursors

The Doebner reaction provides a direct route to quinoline-4-carboxylic acids. wikipedia.org This one-pot, three-component reaction involves an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgresearchgate.net A significant advantage of the Doebner reaction is the wide variety of anilines that can be utilized, including those with electron-withdrawing groups. nih.govnih.govacs.org

The precise mechanism of the Doebner reaction is not definitively established, but two plausible pathways are considered. wikipedia.org One pathway suggests an initial aldol condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization. wikipedia.org An alternative mechanism proposes the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid.

For the synthesis of 2-(trifluoromethyl)quinoline-4-carboxylic acid, a trifluoromethyl-substituted aniline could be employed in a Doebner reaction with an appropriate aldehyde and pyruvic acid. However, a more direct approach involves using a trifluoromethyl-substituted aldehyde.

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Aniline | Trifluoroacetaldehyde | Pyruvic acid | 2-(Trifluoromethyl)quinoline-4-carboxylic acid |

| Substituted Aniline | Benzaldehyde (B42025) | Pyruvic acid | Substituted 2-phenylquinoline-4-carboxylic acid nih.gov |

A recent advancement, the Doebner hydrogen-transfer reaction, has been developed to improve yields for anilines bearing electron-withdrawing groups. nih.govnih.govacs.org This modified protocol has demonstrated high substrate generality and scalability. nih.govacs.org

Pfitzinger Reaction in the Synthesis of Quinoline-4-carboxylic Acid Analogues

The Pfitzinger reaction is another classical method for preparing quinoline-4-carboxylic acids. wikipedia.orgwikipedia.org This reaction condenses isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgwikipedia.org The reaction proceeds through the base-catalyzed hydrolysis of isatin to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org

The Pfitzinger reaction is versatile and can be used to synthesize a wide range of substituted quinoline-4-carboxylic acids. researchgate.net For instance, reacting isatin with a trifluoromethyl ketone would be a direct route to the 2-(trifluoromethyl)quinoline-4-carboxylic acid precursor.

Reaction: Isatin + 1,1,1-Trifluoroacetone → 2-(Trifluoromethyl)quinoline-4-carboxylic acid

Base: Typically a strong base like potassium hydroxide (B78521). wikipedia.org

A variation known as the Halberkann variant involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org Recent modifications to the Pfitzinger reaction have focused on improving reaction conditions and expanding the substrate scope, including one-step processes for the direct synthesis of quinoline-4-carboxylic esters. thieme-connect.comresearchgate.net

Targeted Trifluoromethylation Strategies for Quinoline Core Functionalization

The introduction of a trifluoromethyl (CF3) group can significantly alter the biological and chemical properties of a molecule. researchgate.netresearchgate.net Therefore, methods for the direct trifluoromethylation of the quinoline core are of great importance.

Direct C-H trifluoromethylation of heterocycles, including quinolines, has been achieved using various reagents and conditions. researchgate.net Radical trifluoromethylation is a common approach, often employing reagents like sodium trifluoromethanesulfinate (Langlois' reagent) under oxidative conditions. youtube.com These methods can provide direct access to 2-(trifluoromethyl)quinolines from the parent quinoline.

Recent research has also focused on position-selective trifluoromethylation. For example, a method for the 3-position-selective C-H trifluoromethylation of pyridine (B92270) and quinoline derivatives has been developed, proceeding through nucleophilic activation via hydrosilylation. chemrxiv.org While direct C-3 difluoromethylation of the quinoline ring has been recently reported, selective C-2 trifluoromethylation remains a key area of research. vjst.vn

Another strategy involves the cyclization of precursors already containing the trifluoromethyl group. For example, α-CF3-enamines can react with 2-nitrobenzaldehydes to form intermediates that, upon reduction of the nitro group, cyclize to afford 2-CF3-quinolines. rsc.orgrsc.org

Advanced and Sustainable Synthetic Approaches for Quinoline-4-carboxamides

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. This includes the use of metal-catalyzed reactions and other green chemistry approaches. researchgate.netijpsjournal.com

Metal-Catalyzed Cyclization and Cross-Coupling Reactions

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis due to their mild reaction conditions and broad functional group tolerance. nih.gov These methods have been successfully applied to the synthesis of quinolines and their derivatives. nih.govorganic-chemistry.org

One approach involves the palladium-catalyzed oxidative cyclization of o-alkenylanilines with alkynes, using molecular oxygen as a green oxidant. organic-chemistry.org This method allows for the construction of 2,3-disubstituted quinolines. organic-chemistry.org Another palladium-catalyzed process describes the synthesis of quinolines from aryl allyl alcohols and anilines, which tolerates electron-withdrawing groups like trifluoromethyl. deepdyve.comrsc.org

Furthermore, palladium-catalyzed cascade reactions, such as the reaction of o-aminocinnamonitriles with arylhydrazines, provide an efficient pathway to access quinoline derivatives. nih.gov These advanced methods offer significant advantages in terms of efficiency and sustainability for the synthesis of complex quinoline structures.

| Catalytic System | Reactants | Product Type |

| Palladium/Molecular Oxygen | o-vinylanilines and alkynes | 2,3-disubstituted quinolines organic-chemistry.org |

| Palladium | Aryl allyl alcohols and anilines | Substituted quinolines deepdyve.comrsc.org |

| Palladium | o-aminocinnamonitriles and arylhydrazines | Substituted quinolines nih.gov |

One-Pot and Cascade Reaction Sequences

One-pot and cascade reactions represent highly efficient strategies for the synthesis of complex molecules like trifluoromethylated quinolines from simple precursors in a single operation, thereby avoiding the isolation of intermediates and reducing waste.

A notable approach involves the three-component cascade annulation of readily available starting materials such as aryl diazonium salts, nitriles, and alkynes. organic-chemistry.org This method allows for the catalyst- and additive-free synthesis of multiply substituted quinolines in good yields. organic-chemistry.org The reaction proceeds by stirring the components in a suitable solvent like acetonitrile (B52724) at elevated temperatures. organic-chemistry.org This strategy is notable for its tolerance of various functional groups, including the trifluoromethyl group. organic-chemistry.org

Another powerful cascade approach is the metal-free, TBAB-catalyzed reaction for synthesizing 1-trifluoromethyl-3-alkylidene-1,3-dihydrofuro[3,4-b]quinolines from o-arylalkynyl quinoline aldehydes. rsc.org This reaction proceeds smoothly at room temperature in an aerobic atmosphere, showcasing the potential for mild and efficient construction of complex trifluoromethylated heterocyclic systems. rsc.org The reaction demonstrates high selectivity and provides good to excellent yields for a range of substrates. rsc.org

For the direct synthesis of quinoline-2-carboxylates, which are precursors to the corresponding carboxamides, a one-pot protocol starting from β-nitroacrylates and 2-aminobenzaldehydes has been developed. mdpi.comnih.gov This process involves a sequence of aza-Michael addition, intramolecular Henry reaction, and subsequent eliminations to form the quinoline ring system. mdpi.com The use of a solid-supported base simplifies the procedure and work-up. mdpi.comnih.gov

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Products | Yields | Reference |

| Three-Component Cascade Annulation | Aryl diazonium salts, nitriles, alkynes | None (additive-free) | Multiply substituted quinolines | Up to 83% | organic-chemistry.org |

| TBAB-Catalyzed Cascade | o-Arylalkynyl quinoline aldehydes, TMS-CF3, CsF, H2O | TBAB (Tetrabutylammonium bromide) | 1-Trifluoromethyl-3-alkylidene-1,3-dihydrofuro[3,4-b]quinolines | Good to excellent | rsc.org |

| One-Pot Quinoline-2-carboxylate Synthesis | 2-Aminobenzaldehydes, β-nitroacrylates | PS-BEMP (solid-supported base) | Quinoline-2-carboxylates | Good overall yields | mdpi.comnih.gov |

Regioselectivity Control in the Formation of Trifluoromethylated Quinolines

Controlling the position of substituents on the quinoline ring is a critical challenge in synthetic chemistry. The regioselectivity of quinoline synthesis, particularly for trifluoromethylated derivatives, is often dictated by the reaction mechanism and the nature of the starting materials.

The Skraup-Doebner-Von Miller synthesis is a classic method for preparing quinolines. Traditionally, the reaction of anilines with α,β-unsaturated carbonyl compounds yields 2-substituted quinolines. acs.org However, a reversal of this standard regiochemistry has been observed. For instance, the condensation of anilines with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid (TFA) can lead to the formation of 4-arylquinolines. acs.org

Specifically for trifluoromethylated quinolines, the condensation of anilines with α,β-unsaturated trifluoromethyl ketones in trichloroacetic acid (TCA) has been shown to produce 2-trifluoromethyl quinolines in moderate to excellent yields. researchgate.net This method achieves a reversal of the regiochemistry typically observed in the standard Skraup-Doebner-Von Miller synthesis. researchgate.net The reaction of anilines with trifluoroacetyl acetylenes followed by intramolecular acid-catalyzed ring closure can also yield trifluoromethyl-substituted quinolines. capes.gov.br

The Friedländer annulation is another important method for quinoline synthesis. The reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group can lead to different regioisomers. The regioselectivity can be influenced by the reaction conditions and the catalyst used. researchgate.net For example, proline has been used as a catalyst for the regioselective synthesis of 2-substituted 4-trifluoromethyl quinoline derivatives. researchgate.net

| Synthetic Method | Reactants | Key Reagent/Catalyst | Major Regioisomer | Reference |

| Modified Skraup-Doebner-Von Miller | Anilines, γ-Aryl-β,γ-unsaturated α-ketoesters | Trifluoroacetic acid (TFA) | 4-Arylquinolines | acs.org |

| Modified Skraup-Doebner-Von Miller | Anilines, α,β-Unsaturated trifluoromethyl ketones | Trichloroacetic acid (TCA) | 2-Trifluoromethylquinolines | researchgate.net |

| Friedländer Annulation | 2-Aminoaryl ketone, α-Methylene ketone | Proline | 2-Substituted 4-trifluoromethylquinolines | researchgate.net |

| Addition-Cyclization | Anilines, Trifluoroacetyl acetylenes | Acid catalyst | Trifluoromethyl substituted quinolines | capes.gov.br |

Green Chemistry Principles in Quinoline-4-carboxamide Synthesis

The application of green chemistry principles to the synthesis of quinoline-4-carboxamides is crucial for developing sustainable and environmentally benign processes. This often involves the use of non-hazardous solvents, catalysts, and energy-efficient reaction conditions.

A significant green approach is the use of one-pot, multi-component reactions. For the synthesis of quinoline-4-carboxylic acid derivatives, a precursor to the target carboxamide, a one-pot, three-component reaction of aromatic benzaldehydes, substituted anilines, and pyruvic acid has been developed. researchgate.net This reaction can be efficiently catalyzed by p-toluenesulfonic acid under microwave irradiation, which reduces reaction times and often improves yields. researchgate.net The use of ethanol (B145695) as a solvent further enhances the green credentials of this method. researchgate.net

Another environmentally friendly strategy employs natural and biodegradable catalysts. For instance, lemon juice has been used as an inexpensive and effective catalyst for the synthesis of certain heterocyclic compounds. researchgate.net Such approaches avoid the use of hazardous organic solvents and often allow for easy product purification through precipitation and filtration, eliminating the need for column chromatography. researchgate.net

The use of water as a solvent is a cornerstone of green chemistry. The synthesis of quinoline-4-carboxylic acid derivatives has been reported in water using a catalytic amount of Ytterbium perfluorooctanoate under reflux conditions. researchgate.net Furthermore, catalyst-free methods for the synthesis of quinoline-4-carboxylic acid derivatives have been developed by simply refluxing substituted anilines, benzaldehydes, and pyruvic acid in ethanol. researchgate.net

| Green Chemistry Principle | Synthetic Approach | Key Features | Example Application | Reference |

| Use of Green Catalysts | Organocatalysis | p-Toluenesulfonic acid as a non-hazardous, efficient catalyst. | Synthesis of quinoline-4-carboxylic acid derivatives. | researchgate.net |

| Use of Renewable Resources | Biocatalysis/Natural Acids | Lemon juice as a biodegradable and inexpensive catalyst. | Synthesis of functionalized heterocyclic compounds. | researchgate.net |

| Use of Safer Solvents | Aqueous Synthesis | Water as a solvent, minimizing the use of volatile organic compounds. | Synthesis of quinoline-4-carboxylic acid using Ytterbium perfluorooctanoate. | researchgate.net |

| Energy Efficiency | Microwave-Assisted Synthesis | Reduced reaction times and often higher yields compared to conventional heating. | One-pot synthesis of quinoline-4-carboxylic acid derivatives. | researchgate.net |

| Atom Economy | Multi-component Reactions | Combining multiple steps into one pot to reduce waste and improve efficiency. | Doebner hydrogen transfer strategy for 4-quinoline carboxylic acid. | researchgate.net |

Functional Group Transformations on the Quinoline-4-carboxamide Scaffold

Functional group transformations are fundamental to altering the physicochemical properties of the quinoline-4-carboxamide core. These modifications primarily target the carboxylic acid precursor and the resulting amide bond, allowing for the introduction of diverse functionalities.

Conversions from Carboxylic Acid Precursors (e.g., esterification)

The primary precursor for the synthesis of this compound is 2-(trifluoromethyl)quinoline-4-carboxylic acid. synquestlabs.comhmdb.ca The synthesis of this key intermediate can be achieved through various methods, such as the Pfitzinger or Doebner-von Miller reactions, followed by oxidation, or through modern three-component reactions. nih.gov For instance, the reaction of an electron-deficient aniline with benzaldehyde and pyruvic acid can yield the corresponding quinoline-4-carboxylic acid. nih.gov

Once obtained, the carboxylic acid group is a versatile handle for various transformations. While the direct goal is often amidation, esterification represents a common related conversion. Carboxylic acids can be converted to their corresponding esters, which can also serve as precursors for amides. For example, treatment of a quinoline-4-carboxylic acid with an alcohol in the presence of an acid catalyst or coupling agents can yield the ester. acs.org More specialized reagents like difluoromethyl diazomethane (B1218177) have also been shown to effectively esterify a broad range of carboxylic acids under mild conditions. researchgate.net Conversely, the hydrolysis of a quinoline ester derivative back to the carboxylic acid using a base like sodium hydroxide is a straightforward transformation. acs.org

A critical conversion for subsequent amidation is the activation of the carboxylic acid, often by converting it into a more reactive acyl chloride. This is typically achieved by treating the 2-(trifluoromethyl)quinoline-4-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govkhanacademy.org Another activation method involves the use of deoxyfluorination reagents to form acid fluorides, which are also valuable intermediates for synthesizing amides and other derivatives. nih.gov

Amide Bond Formation and Subsequent Modifications

The quintessential step in synthesizing the title compound is the formation of the amide bond. This is generally accomplished by coupling the 2-(trifluoromethyl)quinoline-4-carboxylic acid precursor with an appropriate amine. Several established methods facilitate this transformation.

One common strategy involves the use of coupling agents that activate the carboxylic acid in situ. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt), or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) with a non-nucleophilic base like diisopropylethylamine (DIPEA), are frequently employed to promote efficient amide bond formation under mild conditions. nih.govnih.gov

Alternatively, a two-step procedure via the acid chloride is highly effective. The 2-(trifluoromethyl)quinoline-4-carboxylic acid is first converted to the more reactive 2-(trifluoromethyl)quinoline-4-carbonyl chloride. This intermediate then readily reacts with a primary or secondary amine to yield the desired this compound. nih.govnih.gov This method is particularly useful when dealing with less reactive amines.

Once formed, the amide bond itself is generally stable, but modifications to the N-substituent provide a key avenue for diversification. For example, if the amine used in the amide formation contains other functional groups, these can be further manipulated. An O-alkylation was performed on a related 8-hydroxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide using various alkyl and benzyl (B1604629) halides to generate a library of derivatives. nih.gov

Table 1: Selected Methods for Amide Bond Formation on a Quinoline-4-Carboxylic Acid Scaffold

| Precursor | Amine | Coupling Reagents/Method | Solvent | Reference |

|---|---|---|---|---|

| Quinoline-4-carboxylic acid | Various amines | EDC, HOBt | DMF | nih.gov |

| 8-Hydroxyquinoline-2-carboxylic acid | Sulfanilamide | HATU, DIPEA | DMF | nih.gov |

| 2-Hydroxyquinoline-4-carboxylic acid | 2-Pyrrolidin-1-ylethanamine | Thionyl Chloride, then amine | THF | nih.gov |

| Quinoline-6-carboxylic acid | 2-Aminophenol | Thionyl Chloride, then amine | Toluene/Acetone | nih.gov |

Coupling and Substitution Reactions for Structural Diversification

To achieve significant structural diversity, modifications are often introduced onto the quinoline ring itself. Modern cross-coupling and substitution reactions are powerful tools for this purpose, allowing for the installation of various substituents at specific positions of the this compound scaffold.

Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, the Suzuki coupling, which pairs an organoboron species with an organic halide, has been used to introduce aryl substituents onto the quinoline framework. In one study, a 2-chloroquinoline (B121035) intermediate was successfully coupled with various boronic acids to generate a range of derivatives. nih.gov Similarly, Heck coupling reactions can be employed to introduce alkenyl groups. researchgate.net

Direct C-H activation is an increasingly important strategy for functionalizing heterocyclic cores without the need for pre-functionalized starting materials. nih.gov These methods can enable the regioselective introduction of aryl or alkyl groups at positions C2, C3, or others, depending on the directing group and catalyst system used. nih.gov While direct application on this compound would depend on the directing ability of the existing substituents, the extensive research on quinoline C-H functionalization provides a clear blueprint for potential derivatization pathways. nih.gov

Nucleophilic aromatic substitution (SNAr) is another viable strategy, particularly if a leaving group such as a halogen is present on the quinoline ring. For example, a 2-chloroquinoline derivative was shown to react with a range of amines under microwave irradiation to afford diverse 2-aminoquinoline (B145021) products. nih.gov

Table 2: Examples of Coupling and Substitution Reactions on Quinoline Scaffolds

| Reaction Type | Quinoline Substrate | Coupling Partner/Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 2-Chloroquinoline derivative | Boronic acids/esters | Pd catalyst | Aryl-substituted quinoline | nih.gov |

| Nucleophilic Aromatic Substitution | 2-Chloroquinoline derivative | Various amines | Microwave, Acetonitrile | 2-Aminoquinoline derivative | nih.gov |

| C-H Arylation | Quinoline N-oxide | Aryl bromides | Pd(OAc)₂ | C2-Arylquinoline | nih.gov |

| Acceptorless Dehydrogenative Coupling | 2-Aminobenzyl alcohol | Secondary alcohols | Ru-pincer complex | Substituted quinoline | rsc.org |

Design and Synthesis of Hybrid Quinoline-4-carboxamide Molecules

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced activity or a new mechanism of action. The this compound scaffold has been utilized as a core component in the synthesis of various hybrid molecules.

The synthesis of these hybrids typically involves forming a stable linkage—often an amide, ether, or carbon-carbon bond—between the quinoline-4-carboxamide unit and another bioactive scaffold. For example, a series of novel 4-(2-fluorophenoxy)quinoline derivatives were synthesized where the quinoline moiety was linked via an amide bond to a 4-oxo-1,4-dihydrocinnoline-3-carboxamide structure. nih.gov This approach aimed to combine the potential biological activities of both heterocyclic systems.

In another example of creating hybrid structures, researchers have linked the quinoline core to other well-known pharmacophores like sulfonamides. nih.govnih.gov These quinoline-sulfonamide hybrids were designed to explore synergistic or additive biological effects. nih.gov The synthetic approaches often involve multi-step sequences where one pharmacophore is built and then used as a substrate for the attachment of the second. For instance, a substituted quinoline could be synthesized first, followed by a coupling reaction to attach the sulfonamide portion. nih.gov The design of such molecules takes into account the desired spacing and orientation between the two pharmacophoric units to optimize interaction with biological targets. nih.govresearchgate.net

Table 3: Examples of Hybrid Molecules Based on Quinoline Scaffolds

| Quinoline Core | Hybrid Partner Scaffold | Linkage Type | Synthetic Strategy | Reference |

|---|---|---|---|---|

| 4-Aminoquinoline | Artemisinin | Ester/Amide | Multi-step synthesis | nih.gov |

| 4-Aminoquinoline | Sulfonamide | Amide/Alkyl chain | Coupling reactions | nih.gov |

| 4-(2-Fluorophenoxy)quinoline | Cinnoline-carboxamide | Amide | Multi-step synthesis involving amide coupling | nih.gov |

| 8-Thioquinoline | Sulfonamide | Sulfonamide | Multi-step synthesis including nucleophilic substitution and sulfonamide formation | nih.gov |

| Quinoline-3-carbaldehyde | Coumarin | Multiple (Ugi reaction) | One-pot multi-component reaction | researchgate.net |

Biological Activities and Pharmacological Insights of 2 Trifluoromethyl Quinoline 4 Carboxamide Derivatives

Broad-Spectrum Biological Activity Profiles of Quinoline-4-carboxamides

The quinoline-4-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds with a wide array of therapeutic applications. researchgate.net Derivatives of this core have been investigated for their efficacy against a range of diseases, demonstrating profound bioactivities. nih.gov

Antimicrobial Properties (e.g., antibacterial, antifungal efficacy)

The antimicrobial effects of quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives have been evaluated against various microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi. nih.gov Studies indicate that while quinoline-4-carboxylic acid derivatives show notable antimicrobial effects, the corresponding quinoline-4-carboxamides tend to have weaker activity. nih.govresearchgate.net

However, certain quinoline (B57606) derivatives have demonstrated potent antibacterial activity against a panel of multidrug-resistant Gram-positive bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), Methicillin-resistant Staphylococcus epidermidis (MRSE), Vancomycin-Resistant Enterococci faecalis (VRE), and particularly Clostridium difficile. nih.gov One study reported a series of quinoline compounds with a Minimum Inhibitory Concentration (MIC) of ≤ 4.0 μg/mL against the hypervirulent C. difficile UK6 strain. nih.gov Another study detailed the synthesis of novel 2-chloroquinoline-4-carboxamides that were active against Escherichia coli and Staphylococcus aureus. researchgate.net Some derivatives of quinoline-4-carboxylic acid have also been observed to induce significant morphological changes in fungi like Botrytis cinerea, including hyphal tip branching and cytoplasmic content release. nih.govresearchgate.net

Table 1: Antibacterial Activity of Select Quinoline Derivatives

| Compound Type | Target Organism(s) | Observed Activity | Citations |

|---|---|---|---|

| Quinoline-4-carboxamides | E. coli, S. aureus | Active | researchgate.net |

| Quinoline Derivatives | Multidrug-resistant Gram-positive bacteria (C. difficile, MRSA, VRE) | Potent, with MICs ≤ 4.0 μg/mL against C. difficile | nih.gov |

| Quinoline-4-carboxamides | G+ & G- bacteria, yeasts, fungi | Weakly influenced growth | nih.govresearchgate.net |

| Quinoline-4-carboxylic acids | G+ & G- bacteria, yeasts, fungi | Highest antimicrobial effects in the studied series | nih.govresearchgate.net |

Antimalarial Efficacy and Multistage Activity Investigations (e.g., DDD107498)

A significant breakthrough in the application of quinoline-4-carboxamides is the discovery of potent antimalarial agents. nih.gov A phenotypic screen against the blood stage of Plasmodium falciparum (3D7 strain) identified the quinoline-4-carboxamide series as having promising activity. acs.orgnih.govacs.org This research led to the development of the clinical candidate DDD107498 (also known as M5717 and Cabamiquine). acs.orgmmv.orgmmv.org

DDD107498 exhibits potent and novel antimalarial activity against multiple life-cycle stages of the Plasmodium parasite. cdu.edu.aunih.govresearchgate.net This includes activity against the asexual blood stages that cause disease, the gametocytes responsible for transmission, and the liver stages that can lead to relapse, making it a candidate for single-dose treatment, transmission blocking, and chemoprotection. nih.govnih.govtropiq.nl Optimization of the initial hit compound, which had an EC₅₀ of 120 nM but poor metabolic stability, resulted in DDD107498, a derivative with low nanomolar in vitro potency and excellent oral efficacy in a P. berghei mouse model. nih.govacs.orgnih.gov The compound's novel mechanism of action, which involves the inhibition of protein synthesis, distinguishes it from existing antimalarials and means it is not subject to cross-resistance with current drugs. acs.orgnih.gov

Anticancer and Antitumor Potency in Cellular and In Vivo Models

The quinoline scaffold is integral to several clinically used anticancer drugs, and its derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. nih.gov Quinoline-4-carboxamide derivatives have emerged as a promising class of compounds in oncology research.

A series of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives were synthesized and shown to effectively suppress the proliferation of colon cancer cells in a concentration-dependent manner, with the ability to induce apoptosis. nih.gov Similarly, derivatives of 6-cinnamamido-quinoline-4-carboxamide were found to inhibit the proliferation of a broad spectrum of cancer cell lines by inducing massive apoptosis. nih.gov Other studies have identified quinoline-4-carboxamide derivatives as potent inhibitors of ectonucleotidases, enzymes that play a role in tumor immune evasion, with some compounds showing cytotoxicity in cancer cells. researchgate.net Furthermore, quinoline-carboxamide derivatives have been investigated as P2X7R antagonists, which have potential for anticancer drug development. nih.gov The anticancer mechanisms for the broader quinoline class include the inhibition of topoisomerases, tubulin polymerization, and various kinases. arabjchem.org

Table 2: Anticancer Activity of Select Quinoline-4-Carboxamide Derivatives

| Derivative Class | Cancer Model | Key Findings | Citations |

|---|---|---|---|

| N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamides | Colon Cancer Cells | Suppressed proliferation; induced apoptosis | nih.gov |

| 6-cinnamamido-quinoline-4-carboxamides | Broad Spectrum of Cancer Cell Lines | Inhibited proliferation; triggered massive apoptosis | nih.gov |

| Quinoline-4-carboxamide derivatives | MDA-MB-231, A549 Lung Cancer Cells | Potentially cytotoxic; interact with membrane-bound enzymes | researchgate.net |

| Quinoline-carboxamide derivatives | Breast Cancer Cells | Act as P2X7R antagonists; induce apoptosis | nih.gov |

Anti-inflammatory and Antiviral Potential

Quinoline derivatives have demonstrated potential as both antiviral and anti-inflammatory agents. mdpi.com The antiviral activity of quinoline analogues has been evaluated against a panel of coronaviruses, including SARS-CoV-1 and SARS-CoV-2. malariaworld.org Chloroquine and hydroxychloroquine, well-known quinoline derivatives, were found to be the most potent in these studies, interfering with viral entry. malariaworld.org

More specifically, structure-activity relationship studies have led to the discovery of 4-quinoline carboxylic acid analogues with potent, broad-spectrum antiviral activity against viruses like VSV and WSN-Influenza. nih.gov This activity is linked to the inhibition of a host factor, human dihydroorotate (B8406146) dehydrogenase (DHODH), which could potentially avoid the problem of viral resistance. nih.govnih.gov Recently, a novel quinoline-based inhibitor of the SARS-CoV-2 papain-like protease (PLpro) was developed, which demonstrated both potent antiviral and anti-inflammatory effects in vivo, reducing the activity of inflammatory cytokines like IL-6 and IFN-γ. news-medical.net

Molecular Targets and Elucidation of Mechanism of Action

Understanding the molecular targets of 2-(Trifluoromethyl)quinoline-4-carboxamide derivatives is crucial for their development as therapeutic agents. Research has identified several key enzymes that are inhibited by this class of compounds.

Enzyme Inhibition Studies (e.g., Translation Elongation Factor 2 (PfEF2), Histone Deacetylases (HDACs), Dihydroorotate Dehydrogenase, Kinases)

Translation Elongation Factor 2 (PfEF2): The primary molecular target for the potent antimalarial activity of DDD107498 has been identified as Plasmodium falciparum translation elongation factor 2 (PfEF2). cdu.edu.aunih.govtropiq.nl This enzyme is essential for protein synthesis in the parasite, and its inhibition leads to the potent, multistage killing of Plasmodium. nih.govacs.orgmmv.org The discovery of PfEF2 as a viable antimalarial drug target opens new avenues for drug discovery. nih.govtropiq.nl

Histone Deacetylases (HDACs): Inhibition of HDACs is a well-established strategy in cancer therapy. nih.gov Studies have introduced the 2-substituted phenylquinoline-4-carboxylic acid group into HDAC inhibitors, leading to the discovery of compounds with significant selectivity for HDAC3 over other isoforms like HDAC1, 2, and 6. frontiersin.orgnih.gov One such inhibitor, D28, was found to induce G2/M cell cycle arrest and promote apoptosis in cancer cells, identifying it as a valuable lead compound. frontiersin.org

Dihydroorotate Dehydrogenase (DHODH): DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov Its inhibition can halt cell cycle progression and has been exploited for therapies against cancer, parasitic diseases, and viral infections. nih.gov The quinoline-4-carboxylic acid scaffold is a key feature of potent DHODH inhibitors like brequinar. nih.govnih.gov Structure-guided design has produced quinoline-based analogues that are potent inhibitors of human DHODH, which is the mechanism behind their broad-spectrum antiviral activity. nih.govacs.org

Kinases: The initial discovery of the antimalarial quinoline-4-carboxamide series originated from a screen of a protein kinase inhibitor library. acs.orgnih.gov The broader quinoline class is well-represented among kinase inhibitors. arabjchem.org For instance, 4-aminoquinoline-3-carboxamide derivatives have been developed as potent, reversible inhibitors of Bruton's tyrosine kinase (BTK) for treating autoimmune diseases. acs.org Other quinoline derivatives have been designed as inhibitors of c-Met kinase, PI3K/mTOR, and VEGFR for their anticancer effects. nih.govresearchgate.net

Table 3: Molecular Targets of Quinoline-4-Carboxamide and Related Derivatives

| Compound Class | Enzyme Target | Therapeutic Area | Citations |

|---|---|---|---|

| Quinoline-4-carboxamide (DDD107498) | Translation Elongation Factor 2 (PfEF2) | Malaria | nih.govacs.orgmmv.orgmmv.orgcdu.edu.aunih.gov |

| 2-Phenylquinoline-4-carboxylic acid derivatives | Histone Deacetylase 3 (HDAC3) | Cancer | frontiersin.orgnih.gov |

| 4-Quinoline carboxylic acid derivatives | Dihydroorotate Dehydrogenase (DHODH) | Antiviral, Cancer | nih.govnih.govnih.govacs.org |

| 4-Aminoquinoline-3-carboxamide derivatives | Bruton's Tyrosine Kinase (BTK) | Autoimmune Disease | acs.org |

| 4-Aniline quinoline derivatives | PI3K/mTOR | Cancer | nih.gov |

Receptor Modulation and Binding Affinity Investigations

The interaction of this compound derivatives with various receptors has been a subject of scientific inquiry, revealing a spectrum of activities from antagonism at purinergic receptors to high-affinity binding at dopamine (B1211576) receptors. These investigations are crucial for understanding the therapeutic potential of this class of compounds.

P2X7 Receptor (P2X7R)

Derivatives of this compound have been identified as antagonists of the P2X7 receptor, a ligand-gated ion channel that plays a role in inflammation and cancer. In a study exploring the structure-activity relationship of various quinoline-carboxamide and oxadiazole series, a compound featuring a 4-trifluoromethyl group on a benzene (B151609) ring attached to an oxadiazole core, which is structurally related to the quinoline-carboxamide scaffold, demonstrated notable potency. Specifically, this derivative exhibited an IC₅₀ value of 0.890 ± 0.03 μM in a calcium flux functional assay, indicating its ability to inhibit P2X7R. nih.gov This finding highlights the significance of the trifluoromethyl group in enhancing the inhibitory activity of these compounds at the P2X7R. nih.gov

Farnesoid X Receptor (FXR)

Currently, there is no publicly available scientific literature detailing the direct interaction or modulation of the Farnesoid X Receptor (FXR) by this compound or its derivatives.

P-selectin

Investigations into the modulation of P-selectin by this compound derivatives have not been reported in the available scientific literature.

Dopamine D3/D2 Receptors

A series of cariprazine-based analogues have been synthesized and evaluated for their binding affinities at dopamine D3 and D2 receptors. Among these, a notable compound, N-(trans-4-(2-(4-(6-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)cyclohexyl)quinoline-4-carboxamide (compound 11d ), incorporates the quinoline-4-carboxamide scaffold and a trifluoromethyl group on the pyridinyl moiety. This compound demonstrated high-affinity binding to the D3 receptor with a Kᵢ value of 0.32 nM and a 120-fold selectivity over the D2 receptor (Kᵢ = 38.3 nM). oncotarget.com This high selectivity for the D3 receptor is a significant finding, as D3 receptor modulation is a key area of interest for the development of treatments for various neuropsychiatric disorders. oncotarget.com

Interactive Table: Dopamine D3/D2 Receptor Binding Affinities of a this compound Derivative

| Compound ID | Structure | D3 Receptor Kᵢ (nM) | D2 Receptor Kᵢ (nM) | D3/D2 Selectivity |

|---|---|---|---|---|

| 11d | N-(trans-4-(2-(4-(6-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)cyclohexyl)quinoline-4-carboxamide | 0.32 | 38.3 | 120 |

Data sourced from a study on cariprazine-based analogues. oncotarget.com

Modulation of Cellular Pathways

The influence of this compound derivatives on fundamental cellular processes such as apoptosis and cell cycle progression has been an area of active research, particularly in the context of oncology.

Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. While specific studies on this compound are limited, research on the broader class of quinoline-4-carboxamide derivatives indicates a clear potential for apoptosis induction. For instance, a series of 6-cinnamamido-quinoline-4-carboxamide derivatives were found to trigger significant apoptosis in cancer cells, as evidenced by the activation of caspase-9 and cleavage of PARP (Poly (ADP-ribose) polymerase). nih.govresearchgate.net Another study on novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives also demonstrated their ability to potentiate apoptosis in cancer cells. nih.govsemanticscholar.org Although these studies did not specifically report on derivatives with a 2-trifluoromethyl substituent, the consistent pro-apoptotic activity across different quinoline-4-carboxamide scaffolds suggests that this is a characteristic biological activity of this chemical class. nih.govnih.govresearchgate.netsemanticscholar.org

Cell Cycle Arrest

The cell cycle is a series of events that take place in a cell as it grows and divides. Disruption of the cell cycle is a common strategy for inhibiting the proliferation of cancer cells. Analogues of combretastatin (B1194345) A-4 that incorporate a quinoline scaffold have been investigated for their effects on the cell cycle. These studies have revealed that certain quinoline-based analogues can induce cell cycle arrest, particularly at the G2/M phase. nih.govnih.govnih.govfrontiersin.org This arrest is often a consequence of the inhibition of tubulin polymerization, which is essential for the formation of the mitotic spindle. nih.govnih.govnih.govfrontiersin.org While these studies provide valuable insights into the potential of quinoline-containing compounds to interfere with cell division, the specific derivatives investigated did not feature a trifluoromethyl group at the 2-position of the quinoline ring. Therefore, while the broader class of quinoline-based compounds has shown activity in modulating the cell cycle, specific data for this compound derivatives are not currently available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Trifluoromethyl Substitution on Biological Potency, Selectivity, and Pharmacokinetic Properties

The introduction of a trifluoromethyl (CF3) group, particularly at the C-2 position of the quinoline (B57606) ring, is a cornerstone strategy in medicinal chemistry. researchgate.net This group exerts a powerful influence on the molecule's characteristics due to its unique electronic and steric properties. mdpi.com

Biological Potency and Selectivity: The CF3 group is strongly electron-withdrawing, which can significantly alter the electronic environment of the quinoline ring system and impact interactions with biological targets. researchgate.net This electronic pull can enhance binding affinity to target proteins. For instance, in the development of inhibitors for the PI3K pathway, the inclusion of a trifluoromethyl moiety was found to inhibit PI3K-dependent Akt activation in the double-digit nanomolar range. mdpi.com The substitution can also enhance selectivity. The CF3 groups on the pyrimidine (B1678525) piperidine (B6355638) of gemigliptin, for example, increase its potency and selectivity for the DPP-4 enzyme. mdpi.com Replacing a methyl group (-CH3) with a trifluoromethyl group (-CF3) has been shown in some studies to increase biological activity by at least an order of magnitude. researchgate.net

Pharmacokinetic Properties: The CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier. mdpi.com This increased lipophilicity often improves the pharmacokinetic profile of a drug candidate. researchgate.netmdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong (bond dissociation energy of 485.3 kJ/mol), making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.comresearchgate.net This metabolic stability is a critical advantage, as it can increase the half-life of a compound by preventing enzymatic breakdown, a common strategy for optimizing drug candidates. researchgate.netmdpi.com

Table 1: Physicochemical Properties of the Trifluoromethyl Group

Property Description Impact on Drug Design Reference Electronegativity Strongly electron-withdrawing. Alters electronic distribution of the aromatic ring, potentially enhancing target binding affinity. [6, 10] Lipophilicity (Hansch π) +0.88 Increases lipophilicity, which can improve membrane permeability and oral bioavailability. nih.gov Metabolic Stability High due to the strong C-F bond. Resists enzymatic degradation, increasing the drug's half-life and reducing metabolic clearance. [6, 9] Steric Size Similar to a chlorine atom, larger than hydrogen. Can serve as a bioisostere for other groups, influencing conformational preferences and binding. nih.gov

Positional and Electronic Effects of Substituents on the Quinoline Ring

In studies of quinoline derivatives as antifungal agents, it was found that electron-withdrawing groups on an attached benzene (B151609) ring were beneficial to inhibitory activity. mdpi.com Specifically, compounds with 3-CF3 or 3,4-dichloro substitutions on a benzamide (B126) moiety linked to a quinoline-oxadiazole core showed superior activity against Sclerotinia sclerotiorum. mdpi.com This suggests that reducing electron density in certain parts of the molecule enhances its interaction with the fungal target.

Similarly, in the development of antimalarial quinoline-4-carboxamides, modifications to the quinoline core were explored. nih.gov While the initial focus was often on the carboxamide side chain, substituents on the quinoline ring itself were also recognized as important for modulating lipophilicity and other properties. nih.gov For example, the presence of a bromine atom at R1 was noted to significantly increase lipophilicity. nih.gov In another study on c-Met kinase inhibitors, derivatives with a 2-chloro or 2-trifluoromethyl substituted phenyl group on a linked cinnoline (B1195905) ring were found to be more favorable for antitumor activity. nih.gov The position of substituents is also paramount; studies on 8-hydroxyquinolines have shown that differences in activity can be significant even with small changes in lipophilicity, indicating that the substituent's position and electronic effects are primary drivers of biological activity. nih.gov

Conformational and Steric Influences on Ligand-Target Interactions

The three-dimensional arrangement of a molecule and the spatial bulk of its substituents (steric effects) are crucial for effective binding to a target protein. A ligand must adopt a specific conformation to fit snugly into the binding pocket of its receptor.

In the design of neurokinin-3 (hNK-3) receptor antagonists, enlarging the aromatic area at the C-2 position of the quinoline ring from a phenyl to a biphenylyl group was explored to investigate the effect of this lipophilic moiety. nih.gov This modification, a significant steric change, led to some compounds with considerable antagonistic effects, demonstrating that the receptor could accommodate a bulkier group at this position. nih.gov However, steric hindrance can also be detrimental. Research on 8-hydroxyquinoline (B1678124) derivatives suggested that an overly bulky phenylbutyl substitution resulted in low inhibitory activity, likely because the large group prevented the compound from reaching its site of action. nih.gov

Docking studies on other complex ligands have shown that replacing a CF3 group with a larger benzyl (B1604629) group can fundamentally alter the binding mode. researchgate.net This change can force a receptor's protein helix (e.g., helix 12) into a different conformation, switching the ligand's function from an agonist to an antagonist. researchgate.net This highlights how steric bulk, not just electronic properties, can dictate the ultimate pharmacological outcome of a ligand-target interaction.

Strategic Modifications of Linker Regions and their Pharmacological Consequences

In many quinoline-4-carboxamide derivatives, a linker connects the core scaffold to another functional moiety. The composition, length, and flexibility of this linker are critical variables that can be modified to optimize pharmacological properties.

In a search for antimalarial compounds, modifying a linker in a quinoline-4-carboxamide derivative (compound 25) yielded significant improvements. nih.gov Specifically, extending an aminoalkylmorpholine linker from three to four carbons resulted in a 17-fold improvement in antiplasmodial activity. nih.gov However, in a different series of quinazolinone-2-carboxamides, altering the linker length between the quinazolinone core and a phenyl ring was found to be detrimental to activity. acs.org This demonstrates that the optimal linker strategy is highly dependent on the specific scaffold and target.

In another example, hydrophilic side-chains were linked to a quinoline ring via a carboxamide linker to improve water solubility. nih.gov The introduction of this linker, containing a tertiary amine, successfully yielded compounds with better aqueous solubility, a critical property for drug development. nih.gov These examples underscore that linker modification is a key strategy for modulating not only potency but also crucial physicochemical properties.

Optimization Strategies for Enhancing Metabolic Stability and Aqueous Solubility

A potent compound is of little therapeutic value if it is rapidly metabolized or poorly soluble. A major focus in the optimization of quinoline-4-carboxamides is the enhancement of their drug metabolism and pharmacokinetic (DMPK) properties.

Metabolic Stability: A common starting point for optimization is a hit compound with good potency but poor metabolic stability. nih.govacs.org The introduction of fluorine atoms or, more significantly, a trifluoromethyl group is a well-established strategy to block metabolic hotspots and increase stability. researchgate.netmdpi.com The CF3 group's resistance to enzymatic degradation helps increase a compound's half-life. mdpi.com In one antimalarial program, a lead compound (1) was identified as being metabolically unstable with high hepatic microsomal clearance. nih.govacs.org Subsequent optimization efforts, including modifications to various substituents, led to compounds with improved stability. nih.gov

Aqueous Solubility: Poor aqueous solubility is another frequent challenge. nih.govacs.org High lipophilicity, often a consequence of multiple aromatic rings, can contribute to this issue. nih.gov Strategies to improve solubility include the introduction of polar or ionizable groups. For instance, hydrophilic side-chains containing a tertiary amine were added to a 6-cinnamamido-quinoline-4-carboxamide scaffold. nih.gov This modification allowed for the formation of acid salts, which significantly improved solubility in water. nih.gov In another case, adding a trifluoromethyl group to a sulfonamide moiety in an indole-2-carboxamide series led to compounds with increased solubility. nih.gov

Table 2: Example Optimization Strategies for Quinoline Derivatives

Challenge Strategy Chemical Modification Example Outcome Reference Poor Metabolic Stability Block metabolic hotspots Introduction of a trifluoromethyl (-CF3) group. Increased resistance to enzymatic degradation, longer half-life. [6, 9] Poor Aqueous Solubility Increase polarity/ionizability Linking a hydrophilic side-chain with a tertiary amine via a carboxamide linker. Enabled formation of acid salts, improving water solubility. nih.gov Suboptimal Potency Optimize linker length Extending an aminoalkylmorpholine linker from 3 to 4 carbons. 17-fold improvement in antiplasmodial activity. researchgate.net Low Permeability Modulate basicity (pKa) Focused modifications on basic amine groups to improve permeability across membranes. Aimed to improve oral bioavailability. acs.org

Computational Chemistry and Molecular Modeling Approaches in 2 Trifluoromethyl Quinoline 4 Carboxamide Research

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies, HOMO-LUMO analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Density Functional Theory (DFT) is a widely used computational method that provides a robust balance between accuracy and computational cost for studying molecules of pharmaceutical interest. scirp.org For quinoline (B57606) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31+G(d,p), are used to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. scirp.orgscirp.org

A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The energy of HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity. uobaghdad.edu.iq For 2-(Trifluoromethyl)quinoline-4-carboxamide, the electron-withdrawing trifluoromethyl group and the carboxamide moiety significantly influence the electron distribution across the quinoline scaffold, which can be precisely quantified by HOMO-LUMO analysis. These calculations help predict the most likely sites for electrophilic and nucleophilic attacks, providing insights into potential metabolic transformations and receptor interactions. arabjchem.org

Table 1: Representative Frontier Molecular Orbital Energies for a Quinoline Derivative Note: The following data is representative of typical values obtained for quinoline derivatives in DFT studies and serves as an illustrative example.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.646 | Electron-donating capacity |

| LUMO Energy | -1.816 | Electron-accepting capacity |

| HOMO-LUMO Energy Gap (ΔE) | 4.830 | Chemical stability and reactivity |

Molecular Docking and Ligand-Receptor Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This method is pivotal in structure-based drug design for identifying potential biological targets and understanding the molecular basis of a drug's activity. For quinoline-based compounds, docking studies have been extensively performed against various receptors, including protein kinases like c-Met and VEGFR-2, which are often implicated in cancer. nih.govbiointerfaceresearch.com

In a typical docking protocol, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov The ligand, this compound, is then placed into the binding site of the receptor, and various conformations are sampled. A scoring function is used to estimate the binding energy (often in kcal/mol), with lower scores indicating higher predicted affinity. nih.govsemanticscholar.org

Analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov For this compound, the quinoline ring is expected to form π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in the binding pocket. nih.gov The carboxamide group can act as both a hydrogen bond donor (the N-H) and acceptor (the C=O), while the trifluoromethyl group can engage in hydrophobic or other specific interactions. These detailed interaction maps are crucial for optimizing the ligand's structure to enhance binding affinity and selectivity. nih.gov

Table 2: Example Molecular Docking Results for a Quinoline Derivative against a Protein Kinase Target Note: This table presents hypothetical yet representative data for illustrative purposes.

| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Compound 4 | HIV Reverse Transcriptase (4I2P) | -10.675 | Not Specified nih.gov |

| Compound C | E. coli Gyrase B | -8.562 | Not Specified uobaghdad.edu.iq |

| Foretinib | c-Met Kinase (3LQ8) | Not Specified | Met1160, Tyr1159, Asp1222, Lys1110 nih.gov |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Pharmacokinetic Profiling

Before a compound can become a viable drug, it must possess favorable pharmacokinetic properties. nih.gov In silico ADMET prediction is a critical, cost-effective step to evaluate the drug-likeness of a molecule early in the discovery pipeline. researchgate.net These models predict a compound's absorption, distribution, metabolism, excretion, and potential toxicity based on its chemical structure.

For this compound, a standard ADMET profile would assess parameters guided by frameworks such as Lipinski's Rule of Five. scirp.org This rule suggests that poor absorption or permeation is more likely when a molecule has a molecular weight >500 Da, a LogP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Other important predicted properties include aqueous solubility (LogS), gastrointestinal absorption, blood-brain barrier permeability, and interaction with key metabolic enzymes (e.g., Cytochrome P450) and transporters (e.g., P-glycoprotein). nih.govresearchgate.net Studies on quinoline derivatives have shown that these computational tools can effectively predict promising pharmacokinetic characteristics and identify potential liabilities. researchgate.netnih.gov

Table 3: Representative In Silico ADMET Profile for a Quinoline-4-Carboxamide Derivative Note: The values are based on typical predictions for drug-like molecules and findings from studies on related quinoline structures. researchgate.net

| ADMET Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Fulfills Lipinski's Rule |

| LogP (Lipophilicity) | < 5 | Fulfills Lipinski's Rule; affects absorption and solubility |

| Hydrogen Bond Donors | ≤ 5 | Fulfills Lipinski's Rule; affects permeability |

| Hydrogen Bond Acceptors | ≤ 10 | Fulfills Lipinski's Rule; affects permeability |

| Aqueous Solubility (LogS) | Good to Moderate | Crucial for absorption and formulation |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability |

| Blood-Brain Barrier (BBB) Permeation | Predicted as non-permeant/permeant | Defines potential for CNS effects (desirable or not) |

| CYP2D6 Inhibition | Predicted as non-inhibitor | Low risk of drug-drug interactions via this pathway |

Virtual Screening and Computational Design of Novel Analogues

Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. springernature.com This process can be either structure-based, relying on docking a library of compounds into the target's binding site, or ligand-based, which uses the known structure-activity relationships (SAR) of active compounds to find new ones with similar properties. nih.gov

Starting with a hit compound like this compound, computational methods can be used to design novel analogues with improved properties. Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate variations in the chemical structure of a series of compounds with their biological activity. biointerfaceresearch.comnih.gov By analyzing the QSAR model, chemists can identify which structural features are beneficial or detrimental to activity. For instance, a model might suggest that adding a specific substituent at a particular position on the quinoline ring could enhance binding affinity or improve selectivity. nih.gov These insights, combined with the interaction data from molecular docking, guide the rational design of a focused library of new analogues for synthesis and testing, significantly streamlining the path to a lead compound. nih.gov

Preclinical Development and Therapeutic Potential of 2 Trifluoromethyl Quinoline 4 Carboxamide Derivatives

Lead Optimization and Candidate Selection Processes

The path from an initial "hit" compound to a preclinical candidate is defined by a process of iterative chemical modification known as lead optimization. For the quinoline-4-carboxamide series, initial compounds identified through phenotypic screening often displayed promising, albeit moderate, activity but were hampered by suboptimal physicochemical properties such as high lipophilicity (clogP), poor aqueous solubility, and metabolic instability. nih.govresearchgate.netnih.govepa.gov

The medicinal chemistry programs focused on systematically modifying the quinoline-4-carboxamide core to enhance its drug-like properties. nih.govresearchgate.net The initial hit from a screen against Plasmodium falciparum, for instance, had an EC50 of 120 nM but was metabolically unstable. nih.govnih.govepa.gov Optimization efforts centered on improving potency, metabolic stability, and pharmacokinetic profiles. researchgate.net Key strategies included:

Modification of Substituents: Early efforts focused on the R¹ and R² substituents of the quinoline (B57606) core. nih.govacs.org

Enhancing Potency and Bioavailability: Further modifications aimed to boost potency into the low nanomolar range and improve bioavailability. researchgate.netacs.org Extending the length of an aminoalkylmorpholine linker at the R³ position, for example, resulted in a 17-fold improvement in antiplasmodial activity. acs.org

This systematic approach, balancing potency with favorable absorption, distribution, metabolism, and excretion (DMPK) properties, led to the identification of lead molecules with potent in vitro activity and the necessary characteristics for in vivo testing. researchgate.netnih.govepa.gov The culmination of this process for the antimalarial program was the selection of compound DDD107498 for preclinical development, based on its potent efficacy, selectivity, favorable DMPK profile, and novel mechanism of action. nih.govresearchgate.netnih.govepa.gov

In Vivo Efficacy Studies in Established Disease Models

The true potential of a drug candidate is ultimately determined by its performance in living organisms. Derivatives of 2-(trifluoromethyl)quinoline-4-carboxamide have demonstrated significant efficacy in various established disease models.

In the context of malaria, quinoline-4-carboxamide derivatives showed excellent oral efficacy in the Plasmodium berghei mouse model. researchgate.netnih.govepa.gov The lead candidate, DDD107498, was particularly potent. When administered as a single oral dose to mice infected with P. berghei, the compound achieved a 90% reduction in parasitemia (ED90) at a dose of 0.57 mg/kg. apexbt.com In a 4-day oral dosing regimen, the ED90 was 0.95 mg/kg/day. nih.govresearchgate.netapexbt.com Studies in immunodeficient mice engrafted with human red blood cells and infected with P. falciparum also confirmed this high level of efficacy. apexbt.com

In oncology, the trifluoromethyl quinoline derivative FKL117 has been shown to inhibit tumor growth in vivo, validating its anticancer potential. nih.gov For vascular injuries, the P-selectin inhibitor PSI-421, a quinoline carboxylic acid derivative, has shown oral efficacy in animal models of both arterial and venous injury, positioning it as a candidate for treating conditions like deep vein thrombosis and atherosclerosis. nih.gov These in vivo studies are crucial for validating the therapeutic hypothesis and providing the necessary evidence to advance compounds toward clinical trials.

Investigation in Specific Therapeutic Areas

The versatility of the this compound scaffold has allowed for its exploration in a range of distinct and critical therapeutic areas.

The urgent need for new antimalarials with novel mechanisms of action to combat growing drug resistance has been a major driver of research. nih.govnih.gov From a screening program against blood-stage malaria parasites, the quinoline-4-carboxamide DDD107498 emerged as a highly promising candidate. nih.govnih.govnih.gov This compound exhibits potent, multi-stage activity against the Plasmodium parasite, affecting not only the asexual blood stages that cause disease but also the liver and gametocyte stages responsible for transmission and infection. nih.govdundee.ac.uksciencechronicle.in

DDD107498's novel mechanism of action is the inhibition of the parasite's translation elongation factor 2 (eEF2), an essential protein for synthesis. nih.govnih.govnih.gov This distinct target means it has the potential to be effective against parasites resistant to current therapies. dundee.ac.uk In vitro, DDD107498 shows excellent potency against P. falciparum with an EC50 of 1.0 nM and is also highly active against clinical isolates of both P. falciparum and P. vivax. apexbt.comsciencechronicle.in Due to its potent activity, favorable pharmacokinetics, and novel mechanism, DDD107498 (later named M5717) was selected for preclinical development and has since progressed into human clinical trials. nih.govnih.govepa.govdundee.ac.uk

Table 1: In Vitro Antimalarial Activity of DDD107498

| Parasite/Stage | Assay Type | IC50/EC50 Value | Citation |

| P. falciparum 3D7 | In vitro | 1.0 nM | apexbt.com |

| P. falciparum clinical isolates | Ex vivo | 0.81 nM (median) | apexbt.com |

| P. vivax clinical isolates | Ex vivo | 0.51 nM (median) | apexbt.com |

| P. berghei liver schizonts | In vitro | < 1 nM | apexbt.com |

| Gametocyte formation | In vitro | 1.2 - 1.8 nM | apexbt.com |

| Oocyst development | In vivo (mosquito) | 1.8 nM | apexbt.com |

The inhibition of histone deacetylases (HDACs) is a validated strategy in cancer therapy. frontiersin.org Researchers have successfully introduced the 2-substituted phenylquinoline-4-carboxylic acid group into the structure of HDAC inhibitors. frontiersin.orgnih.gov This led to the development of a series of compounds, with molecule D28 emerging as a lead candidate. frontiersin.org D28 is a selective inhibitor of HDAC3, an important target in oncology. frontiersin.orgnih.gov Further mechanistic studies in K562 leukemia cells revealed that D28 exerts its anticancer effects by inducing G2/M cell cycle arrest and promoting apoptosis. frontiersin.orgnih.gov

Another derivative, FKL117, a trifluoromethyl quinoline compound, was found to target and inhibit HDAC1 in cervical cancer cells. nih.gov This inhibition leads to increased acetylation of histones H3 and H4, demonstrating a clear epigenetic mechanism of action. nih.gov The development of these quinoline-based HDAC inhibitors, with selectivity for specific HDAC isoforms, represents a promising avenue for creating more targeted and effective cancer therapies. frontiersin.orgmdpi.com

Table 2: Activity of Quinoline-Based HDAC Inhibitors

| Compound | Target | Activity | Cell Line | Effect | Citation |

| D28 | HDAC3 | IC50 = 24.45 µM | K562 | G2/M cell cycle arrest, apoptosis | frontiersin.orgnih.gov |

| D29 | HDAC3 | IC50 = 0.477 µM | N/A | Enzyme inhibition | frontiersin.orgnih.gov |

| FKL117 | HDAC1 | N/A | HeLa | Proliferation inhibition, apoptosis | nih.gov |

P-selectin is a cell adhesion molecule that plays a key role in the inflammatory response associated with vascular injury. Inhibiting P-selectin is a therapeutic strategy for diseases like atherosclerosis and deep vein thrombosis. Starting with a quinoline salicylic (B10762653) acid-based inhibitor, PSI-697, which had low oral bioavailability, further structural modifications were made. nih.gov This lead optimization effort resulted in the discovery of PSI-421, a 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid. nih.gov PSI-421 demonstrated significantly improved aqueous solubility and pharmacokinetic properties, leading to oral efficacy in animal models of vascular injury. nih.gov Its promising preclinical profile led to its selection as a development candidate for treating cardiovascular diseases. nih.gov

The Farnesoid X Receptor (FXR) is a nuclear receptor that is a key regulator of bile acid, lipid, and carbohydrate metabolism. nih.govamegroups.org As such, FXR has become an important drug target for metabolic disorders like nonalcoholic steatohepatitis (NASH) and hyperlipidemia. nih.govfrontiersin.org Both steroidal and non-steroidal agonists have been developed. While the core this compound structure is not explicitly highlighted in major FXR agonist families, the broader quinoline scaffold is a common feature in medicinal chemistry. Non-steroidal agonists such as GW4064 have been instrumental as tool compounds in studying FXR's physiological functions and have shown efficacy in lowering serum triglycerides in animal models. amegroups.org The development of selective FXR agonists remains an active area of research, with numerous compounds in preclinical and clinical evaluation for a variety of metabolic diseases. nih.govfrontiersin.org

Translational Research Challenges and Opportunities

The successful translation of promising preclinical compounds into effective clinical therapies is a complex process fraught with challenges. For derivatives of this compound, a class of molecules with demonstrated therapeutic potential in various disease models, navigating this translational pathway requires a strategic approach to overcome inherent hurdles and leverage unique opportunities.

Another hurdle is the potential for the development of drug resistance, a common issue with targeted therapies. For instance, in the context of infectious diseases like malaria, the constant evolution of resistant parasite strains necessitates the development of new chemotypes with novel mechanisms of action that are not cross-resistant with existing drugs. nih.gov Similarly, in oncology, tumor cells can develop resistance to targeted agents through various mechanisms.

Despite these challenges, significant opportunities exist for the therapeutic application of this compound derivatives. A key opportunity lies in their potential to act via novel mechanisms of action. For example, certain quinoline-4-carboxamide derivatives have been identified as inhibitors of translation elongation factor 2 (PfEF2) in Plasmodium falciparum, a novel target for antimalarial chemotherapy. nih.gov In the realm of oncology, various quinoline derivatives have been investigated as inhibitors of key signaling molecules like EGFR and SIRT3, offering new avenues for targeted cancer treatment. nih.govfrontiersin.org

The development of robust biomarker strategies presents a critical opportunity to de-risk clinical development and enhance therapeutic efficacy. Identifying predictive biomarkers can help in patient stratification, ensuring that only those patients most likely to respond to the treatment are enrolled in clinical trials. This approach can lead to more efficient and successful clinical studies.